1-(Azidomethyl)cyclopropanecarbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(Azidomethyl)cyclopropanecarbonitrile consists of a cyclopropane ring with a carbonitrile (CN) group and an azidomethyl (CH2N3) group attached .Chemical Reactions Analysis
Organic azides, such as this compound, are known for their reactivity. They are often used in click reactions, such as the copper-catalyzed azide-alkyne Huisgen cycloaddition, which results in the formation of 1,2,3-triazoles .Scientific Research Applications
Synthesis and Functionalization
1-(Azidomethyl)cyclopropanecarbonitrile serves as a key intermediate in the synthesis and functionalization of cyclopropane derivatives. The compound has been utilized in various organic transformations, demonstrating its value in constructing complex molecules with cyclopropane cores, which are prevalent in many biologically active compounds. For instance, it has been involved in the highly regioselective synthesis of functionalized aminonitriles starting from 2-(w-cyanoalkyl)aziridines. This process facilitates the conversion of 1-arylmethyl-2-(bromomethyl)aziridines into biologically relevant 2-(aminomethyl)cyclopropanecarbonitriles, showcasing its utility in accessing valuable cyclopropane-containing scaffolds with potential biological applications (D’hooghe, Kimpe, & Vervisch, 2007).
Stereoselective Functionalization
The stereoselective functionalization of cyclopropane derivatives using bromine/magnesium and sulfoxide/magnesium exchange reactions is another significant application. This methodology allows for the stereoselective generation of quaternary centers in cyclopropane rings, a critical structural feature in many pharmaceuticals and agrochemicals. Such transformations underscore the compound's versatility in enabling precise modifications at the cyclopropane moiety, facilitating the synthesis of complex, stereochemically defined products (Kopp, Sklute, Polborn, Marek, & Knochel, 2005).
Lewis Adduct Formation
Moreover, this compound has been reported in studies focusing on Lewis adduct formation with arsenic and antimony pentafluoride. These reactions result in the formation of 1:1 Lewis adducts, highlighting the compound’s reactivity and its potential use in studying interactions with Lewis acids. Such research could offer insights into new catalytic processes or the development of novel materials (Saal, Christe, & Haiges, 2018).
Biotransformation and Synthesis
In the realm of biotransformation, the compound's derivatives have been investigated for their potential in the enantioselective synthesis of cyclopropanecarboxylic acids and amides. This application is particularly relevant in the pharmaceutical industry, where enantioselective syntheses can lead to drugs with improved efficacy and reduced side effects. The studies on nitrile biotransformation using Rhodococcus sp. AJ270 illustrate the feasibility of utilizing cyclopropane nitriles in biocatalytic processes for the production of optically pure compounds (Wang & Feng, 2003).
Future Directions
Azide-modified nucleosides, which include compounds like 1-(Azidomethyl)cyclopropanecarbonitrile, are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .
Mechanism of Action
Target of Action
This suggests that the compound may interact with a variety of biological targets, depending on the specific context of its use .
Mode of Action
This reaction could potentially lead to changes in the target molecules, affecting their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Biochemical Analysis
Biochemical Properties
1-(Azidomethyl)cyclopropanecarbonitrile plays a significant role in various biochemical reactions, particularly in the field of bioorthogonal chemistry. It is known to interact with enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions, commonly referred to as "click chemistry" . This interaction is highly specific and efficient, allowing for the labeling and modification of biomolecules without interfering with their natural functions. The azido group in this compound can form stable triazole linkages with alkyne-functionalized molecules, facilitating the study of complex biochemical pathways and molecular interactions .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling molecules through click chemistry reactions . This modification can alter gene expression and cellular metabolism, leading to changes in cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo azide-alkyne cycloaddition reactions. This reaction is catalyzed by copper ions, which facilitate the formation of a triazole ring between the azido group of this compound and an alkyne group on a target molecule . This highly specific reaction allows for the precise labeling and modification of biomolecules, enabling researchers to study their interactions and functions at the molecular level. Additionally, the azido group can participate in other bioorthogonal reactions, further expanding its utility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalytic agents . Long-term studies have shown that this compound can maintain its functionality for extended periods, making it suitable for prolonged biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can be used to label and track biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential mutagenicity due to the presence of the azido group . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The azido group can be metabolized by enzymes that catalyze azide reduction or incorporation into other biomolecules . This interaction can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be preferentially taken up by certain cell types or localized to specific organelles, affecting its overall activity and function . Studying these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of this compound can influence its activity and function, making it a valuable tool for studying subcellular processes and dynamics .
properties
IUPAC Name |
1-(azidomethyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-3-5(1-2-5)4-8-9-7/h1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHXYBCANROUPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN=[N+]=[N-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279432 | |
Record name | 1-(Azidomethyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1124213-11-1 | |
Record name | 1-(Azidomethyl)cyclopropanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124213-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Azidomethyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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